molecular formula C11H20FN3O B1478817 (4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 2028576-53-4

(4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1478817
CAS No.: 2028576-53-4
M. Wt: 229.29 g/mol
InChI Key: NOFNDDPJCOFLDB-UHFFFAOYSA-N
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Description

(4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the development of novel pharmacotherapies for central nervous system (CNS) disorders. This compound features a hybrid structure combining a piperazine ring, a common motif in numerous bioactive molecules, with a pyrrolidine scaffold. The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle prized in drug design for its sp3-hybridization, which enables extensive exploration of pharmacophore space and contributes to stereochemical complexity and improved three-dimensional coverage compared to flat aromatic systems . This structural characteristic can enhance solubility and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties for better drug-likeness . The incorporation of a 2-fluoroethyl group on the piperazine nitrogen is a strategic modification often employed to influence the compound's physicochemical properties and its interaction with biological targets. Compounds bearing piperazine and pyrrolidine subunits are frequently investigated for their potential as dual-target ligands. For instance, recent advanced research focuses on designing molecules that simultaneously act as mu-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . Such dual-target agents aim to provide effective analgesia while mitigating the addictive liability and other side effects associated with traditional opioids, representing a promising strategy in the ongoing effort to address the opioid crisis . Furthermore, piperazine-based compounds demonstrate a wide spectrum of therapeutic activities in preclinical research, including antiviral, antibacterial, and antipsychotic effects, underscoring the scaffold's versatility . This product is intended for non-human research applications only and is a valuable tool for scientists engaged in hit-to-lead optimization, structure-activity relationship (SAR) studies, and profiling against neurological targets. Not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

[4-(2-fluoroethyl)piperazin-1-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FN3O/c12-2-4-14-5-7-15(8-6-14)11(16)10-1-3-13-9-10/h10,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFNDDPJCOFLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N2CCN(CC2)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula: C12_{12}H17_{17}F1_{1}N2_{2}O
  • Molecular Weight: 220.28 g/mol

This compound features a piperazine ring substituted with a fluoroethyl group and a pyrrolidine moiety, which may influence its interaction with biological targets.

Pharmacological Profile

Research indicates that piperazine derivatives exhibit a range of biological activities, including:

  • Antitumor Activity: Studies have shown that compounds similar to this compound demonstrate significant efficacy against various cancer cell lines. For instance, derivatives targeting Poly(ADP-ribose) polymerase (PARP) have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .
CompoundIC50 (µM)Target
This compoundTBDTBD
Related Compound 5e18PARP1

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cancer cell survival, such as PARP1, leading to enhanced DNA damage and cell death .
  • Receptor Modulation: The piperazine moiety may interact with neurotransmitter receptors, influencing signaling pathways relevant to neuropharmacology.

Anticancer Efficacy

In a recent study, a series of piperazine derivatives were synthesized and evaluated for their anticancer activity. Among these, the compound this compound showed potential as a PARP inhibitor, which is crucial for the treatment of cancers with BRCA mutations . The study utilized various assays to assess cell viability and apoptosis induction.

Neuropharmacological Effects

Another area of investigation involves the neuropharmacological properties of piperazine derivatives. Compounds containing the piperazine structure have been studied for their effects on serotonin receptors, indicating potential applications in treating mood disorders .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Weight Key Substituents Biological Target Metabolic Stability Notes
Target Compound ~281.3* 2-Fluoroethyl, pyrrolidin-3-yl N/A (hypothetical) High (fluorine resists oxidation)
Teneligliptin (C22H30N6OS)2.5HBr·XH2O 726.5 Thiazolidine, methylpyrazolyl DPP-4 Moderate (prone to hydrolysis)
Compound 1 (SARS-CoV-2 Mpro inhibitor) 418.0889 Dichlorobenzyl, fluoroisoquinoline SARS-CoV-2 Mpro High (aromatic halogenation)
CP-93,393 ~380.4 Pyrimidine, succinimide Serotonin 5-HT1A/D2 receptors Low (pyrimidine/succinimide cleavage)
BAY10000493 ~465.5 Imidazopyridine, 2-fluorophenyl K2P3.1 (TASK-1) Moderate (aromatic metabolism)

*Estimated based on formula C12H20FN3O.

Research Findings and Implications

  • Metabolic Stability: The 2-fluoroethyl group in the target compound likely reduces Phase I oxidation, contrasting with non-fluorinated analogs like CP-93,393, which undergo pyrimidine ring cleavage .
  • Binding Interactions: Compared to aromatic-substituted piperazines (e.g., Compound 1 ), the pyrrolidin-3-yl methanone may offer flexibility for binding to non-aromatic enzyme pockets.
  • Degradation Pathways : Unlike Teneligliptin’s degradation products (e.g., TENE-D1, TENE-D3 ), the target’s fluorine substitution could mitigate hydrolysis under basic/thermal conditions.

Preparation Methods

Amide Bond Formation via Carbonyl Diimidazole Activation

A widely applied method for amide bond formation in similar piperazine derivatives involves the use of 1,1'-carbonyldiimidazole (CDI) as a coupling agent. This reagent activates the carboxylic acid to form an imidazolide intermediate, which subsequently reacts with the amine to yield the amide.

  • Procedure :

    • The pyrrolidin-3-carboxylic acid or its derivative is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
    • CDI is added at ambient temperature and stirred for 1 hour to form the activated intermediate.
    • A solution of 4-(2-fluoroethyl)piperazine is then added dropwise, and the mixture is stirred for 12–15 hours at room temperature.
    • The reaction mixture is concentrated under reduced pressure, and the residue is precipitated using a biphasic mixture of ethyl acetate and water.
    • The solid product is washed sequentially with water, ethyl acetate, and dichloromethane, then dried under vacuum.
  • Yields and Purity :

    • This method typically affords yields in the range of 80–91% for related piperazine amide compounds.
    • The product is often obtained as a solid with high purity, confirmed by melting point and NMR spectroscopic analysis.
Step Reagent/Condition Description Yield (%)
1 Pyrrolidin-3-carboxylic acid + CDI Activation in THF/DCM, 1 h at RT
2 Addition of 4-(2-fluoroethyl)piperazine Stirring 12–15 h at RT 80–91
3 Work-up and purification Precipitation and washing

Alternative Coupling via Acid Chloride Intermediate

An alternative route involves conversion of the pyrrolidin-3-carboxylic acid to its acid chloride, followed by reaction with 4-(2-fluoroethyl)piperazine.

  • Procedure :

    • The acid chloride is prepared using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
    • The acid chloride is then reacted with the piperazine amine in an inert solvent like dichloromethane at low temperature.
    • The mixture is stirred until completion, monitored by TLC or HPLC.
    • The product is isolated by aqueous work-up and purified by recrystallization or chromatography.
  • Advantages :

    • This method can afford high coupling efficiency.
    • It allows precise control over reaction stoichiometry and conditions.

Fluoroalkylation of Piperazine Precursor

The 2-fluoroethyl substituent on the piperazine nitrogen can be introduced by alkylation of piperazine with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride).

  • Procedure :
    • Piperazine is reacted with 2-fluoroethyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile.
    • The reaction is conducted under reflux or elevated temperature.
    • The fluoroethylated piperazine is isolated and purified.
    • This intermediate is then subjected to amide coupling as described above.

Representative Experimental Data from Literature

Compound/Step Conditions Yield (%) Notes
Activation of carboxylic acid with CDI in THF 1 h at ambient temperature Formation of imidazolide intermediate
Coupling with piperazine derivative in DMF 12–15 h stirring at room temperature 80–91 High purity confirmed by NMR and melting point
Alkylation of piperazine with 2-fluoroethyl bromide Reflux in acetonitrile with K2CO3 ~85 Efficient fluoroalkylation step

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy : Proton NMR confirms the presence of characteristic signals for piperazine methylene protons, fluoroethyl group, pyrrolidine ring, and amide NH.
  • Mass Spectrometry : Molecular ion peak consistent with the molecular weight of 229.29 g/mol.
  • Melting Point : Solid products typically show sharp melting points indicative of purity.
  • Chromatography : Purification by silica gel chromatography or recrystallization yields analytically pure compounds.

Summary Table of Preparation Methods

Method Key Reagents Solvents Reaction Time Yield (%) Advantages Disadvantages
CDI-mediated amide coupling CDI, pyrrolidin-3-carboxylic acid, 4-(2-fluoroethyl)piperazine THF, DCM, DMF 12–15 h 80–91 Mild conditions, high yield Requires careful moisture control
Acid chloride coupling Thionyl chloride, acid, piperazine DCM Few hours High High efficiency Acid chloride handling hazards
Fluoroalkylation of piperazine 2-Fluoroethyl halide, base Acetonitrile Several hours ~85 Direct introduction of fluoroalkyl Possible side reactions

Research Findings and Considerations

  • The use of CDI as a coupling reagent is favored due to its mild reaction conditions and high yields in amide bond formation involving piperazine and pyrrolidine derivatives.
  • Fluoroalkylation of piperazine nitrogen is efficiently achieved using 2-fluoroethyl halides under basic conditions, allowing selective mono-alkylation.
  • Purification steps involving precipitation and washing with ethyl acetate, water, and dichloromethane effectively remove impurities and unreacted starting materials.
  • The synthetic route is adaptable for scale-up due to straightforward reaction conditions and commercially available starting materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 2
(4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone

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